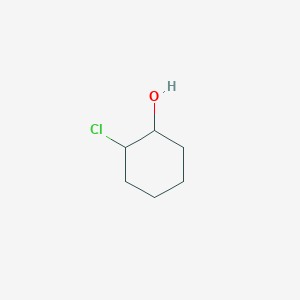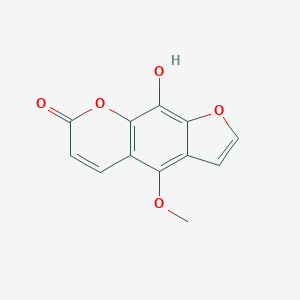
Arsenic pentaselenide
Übersicht
Beschreibung
Arsenic pentaselenide is an inorganic compound with the molecular formula As₂Se₅. It is composed of arsenic and selenium, and it is known for its black, brittle solid form with a metallic luster. This compound is highly toxic and decomposes when heated in air. It is soluble in alkali hydroxides and sulfides but insoluble in water, dilute acids, concentrated hydrochloric acid, alcohol, ether, and carbon disulfide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Arsenic pentaselenide can be synthesized by melting the correct proportions of arsenic and selenium in a sealed tube containing nitrogen . Another method involves the action of an arsenic salt on a solution of hydrogen selenide .
Industrial Production Methods: The process typically includes targeted synthesis, stabilization of chemical forms of trace impurities, highly effective multistep separation processes, and final sublimation .
Analyse Chemischer Reaktionen
Types of Reactions: Arsenic pentaselenide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: When heated in air, this compound decomposes, forming arsenic oxides and selenium oxides.
Reduction: It can be reduced by hydrogen to form elemental arsenic and selenium.
Substitution: Reacts with alkali hydroxides and sulfides to form soluble compounds.
Major Products Formed:
Oxidation: Arsenic oxides and selenium oxides.
Reduction: Elemental arsenic and selenium.
Substitution: Soluble arsenic and selenium compounds.
Wissenschaftliche Forschungsanwendungen
Arsenic pentaselenide has several applications in scientific research, particularly in the fields of chemistry, biology, and industry:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its toxicological effects and potential use in bioremediation.
Medicine: Investigated for its potential therapeutic effects, although its toxicity limits its use.
Industry: Utilized in the production of high-purity arsenic compounds for semiconductor materials.
Wirkmechanismus
The mechanism of action of arsenic pentaselenide involves its interaction with cellular components, leading to oxidative stress and cellular damage. It targets various molecular pathways, including those involved in apoptosis and necrosis . The compound’s high reactivity with biological molecules makes it both a potent toxin and a subject of interest for therapeutic research.
Vergleich Mit ähnlichen Verbindungen
Arsenic pentasulfide (As₂S₅): Similar in structure but contains sulfur instead of selenium.
Arsenic trisulfide (As₂S₃): Contains fewer sulfur atoms and has different chemical properties.
Phosphorus pentasulfide (P₄S₁₀): Contains phosphorus instead of arsenic and has a tetrahedral structure.
Uniqueness: Arsenic pentaselenide is unique due to its selenium content, which imparts different chemical and physical properties compared to its sulfur analogs. Its high toxicity and specific reactivity with biological molecules make it distinct in both scientific research and industrial applications.
Eigenschaften
IUPAC Name |
[bis(selanylidene)-λ5-arsanyl]selanyl-bis(selanylidene)-λ5-arsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As2Se5/c3-1(4)7-2(5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEOSUFWPIXZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As](=[Se])(=[Se])[Se][As](=[Se])=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Se5 | |
| Record name | arsenic pentaselenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648871 | |
| Record name | 3-Selanylidene-1lambda~5~,3lambda~5~-diarsaselenane-1,1,3-triselone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303-37-3 | |
| Record name | Arsenic pentaselenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Selanylidene-1lambda~5~,3lambda~5~-diarsaselenane-1,1,3-triselone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARSENIC PENTASELENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72RPC7E972 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


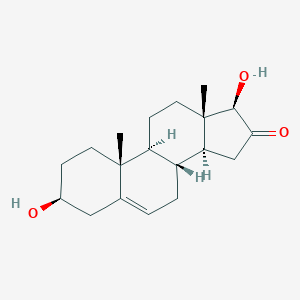
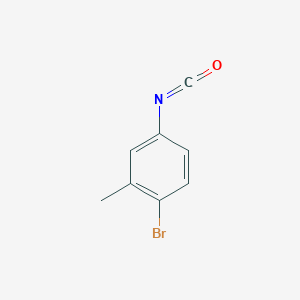
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)
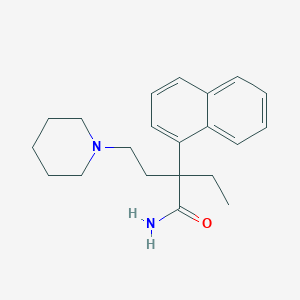
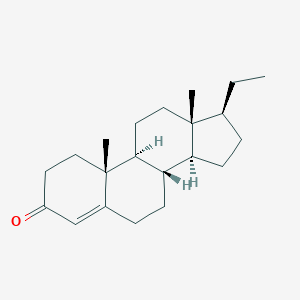

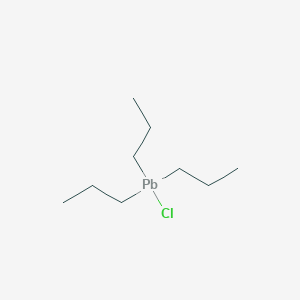
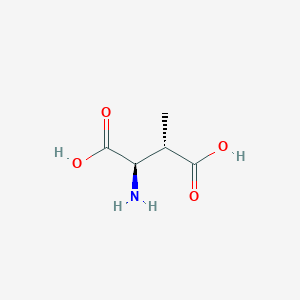
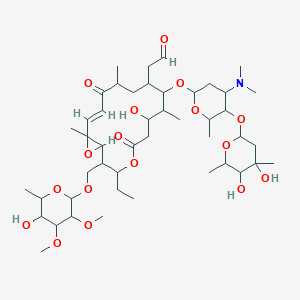
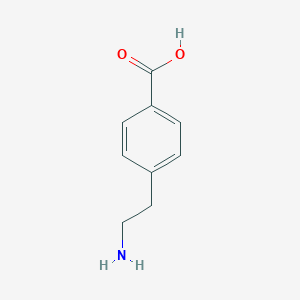
![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)

